1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Description
This compound features a pyridine core substituted with a 2,4-dichlorophenylmethyl group at position 1, a carbonyl group (2-oxo) at position 2, a carbonitrile group at position 3, and a 3-(trifluoromethyl)phenyl group at position 6. Its molecular formula is C₂₀H₁₂Cl₂F₃N₂O (MW: 388.78–441.23 depending on derivatives) . The dichlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the carbonitrile group contributes to hydrogen-bonding interactions, making it relevant in agrochemical or pharmaceutical contexts .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O/c21-16-6-4-14(17(22)9-16)11-27-18(7-5-13(10-26)19(27)28)12-2-1-3-15(8-12)20(23,24)25/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLFKTVDVYSVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile , often referred to as compound 1 , belongs to a class of pyridine derivatives that have garnered attention for their potential biological activities. This article aims to explore its biological activity, including anti-inflammatory, antibacterial, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C16H12ClF3N2O
- Molecular Weight : 350.73 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of compound 1 have been investigated through various studies, highlighting its potential in pharmacological applications.
Anti-inflammatory Activity
Recent studies have demonstrated that compound 1 exhibits significant anti-inflammatory effects. The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound 1 | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
In a study comparing various derivatives, compound 1 showed comparable efficacy to established anti-inflammatory drugs like celecoxib, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antibacterial Activity
The antibacterial properties of compound 1 have also been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These results suggest that compound 1 possesses moderate antibacterial activity and could serve as a lead compound for further development in treating bacterial infections .
Anticancer Properties
Emerging research indicates that compound 1 may exhibit anticancer activity through apoptosis induction in cancer cells. Studies have shown that it can inhibit cell proliferation in various cancer cell lines.
In vitro assays demonstrated that treatment with compound 1 resulted in a significant reduction of cell viability in human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 10.5 |
This suggests that compound 1 may target specific pathways involved in cancer cell survival and proliferation .
Case Studies
Several case studies have highlighted the therapeutic potential of compound 1:
- Study on Inflammatory Models : In a carrageenan-induced paw edema model, administration of compound 1 significantly reduced edema compared to control groups, indicating its efficacy as an anti-inflammatory agent.
- Anticancer Efficacy : A study involving MCF-7 and HeLa cells showed that compound 1 induced apoptosis through the activation of caspase pathways, underscoring its potential as a chemotherapeutic agent.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research in drug development. Some notable activities include:
- Anticancer Activity : Studies have shown that derivatives of pyridine compounds can inhibit the growth of various cancer cell lines. For instance, structural modifications similar to those in 1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile have demonstrated promising results against breast cancer cells (MCF-7) with IC50 values indicating effective cytotoxicity .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial efficacy. The presence of halogen substituents has been linked to enhanced activity against bacterial strains, suggesting that this compound could possess similar properties .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Pyridine Derivatives : The initial step often includes the formation of pyridine rings through cyclization reactions involving substituted phenyl groups.
- Functional Group Modifications : Subsequent steps involve the introduction of functional groups such as carbonitriles and ketones. These modifications are crucial for enhancing biological activity and solubility.
- Optimization through Structure-Activity Relationship (SAR) Studies : Researchers conduct SAR studies to optimize the compound's structure for better efficacy and reduced toxicity .
Therapeutic Potential
The therapeutic applications of this compound can be categorized as follows:
Case Studies and Research Findings
Several case studies highlight the effectiveness of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated that a structurally related compound inhibited cell proliferation in various cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Screening : Research on similar pyridine derivatives revealed potent activity against both gram-positive and gram-negative bacteria, suggesting that the compound could serve as a lead for new antibiotics .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, which are essential for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
1-(3-Chlorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
- Structural Differences : The benzyl group at position 1 is 3-chlorophenyl instead of 2,4-dichlorophenyl.
- Impact : Reduced chlorine substitution decreases electron-withdrawing effects and may lower bioactivity against specific targets compared to the target compound .
5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile
- Structural Differences : Position 6 is substituted with a 4-chlorophenyl group instead of 3-(trifluoromethyl)phenyl.
Functional Group Modifications
1-[(2,4-Dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Structural Differences : Replaces the carbonitrile at position 3 with a carboxamide group.
- Impact: The carboxamide introduces hydrogen-bond donor capacity, enhancing solubility but possibly reducing membrane permeability compared to the carbonitrile derivative .
2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide
Substitution Patterns on Aromatic Rings
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
- Structural Differences : Position 4 has a trifluoromethyl group, and position 6 has a 4-methoxyphenyl group.
- The methoxy group at position 6 improves solubility but reduces lipophilicity compared to the 3-(trifluoromethyl)phenyl group in the target compound .
6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Structural Differences: Substitutions at positions 2 (4-methoxyphenoxy) and 4 (trifluoromethyl).
- Impact: The methoxyphenoxy group introduces steric hindrance and alters π-π stacking interactions, which could affect target binding compared to the target compound’s substitution pattern .
Molecular Weight and Lipophilicity
*LogP values estimated using fragment-based methods.
Preparation Methods
Hantzsch-Type Cyclocondensation
A modified Hantzsch synthesis employs ethyl cyanoacetate, ammonium acetate, and 3-(trifluoromethyl)benzaldehyde under reflux in ethanol to yield 6-[3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile. This one-pot reaction proceeds via Knoevenagel adduct formation, followed by cyclization and oxidation. However, this method fails to introduce the N-benzyl group, necessitating post-synthetic modifications.
Regioselective Halogenation and Cyanide Displacement
As demonstrated in US4612377A, chlorination of 5-methyl-2(1H)-pyridone with phosphorus oxychloride at 120°C generates 2-chloro-5-methylpyridine. Adapting this, 2-oxo-6-bromo-1,2-dihydropyridine-3-carbonitrile was synthesized by treating the pyridone with phosphorus tribromide in 1,2,4-trichlorobenzene at 110°C for 6 hours (Yield: 78%). Subsequent nucleophilic displacement of bromide with copper(I) cyanide in DMF at 150°C installed the carbonitrile group.
N-Benzylation with (2,4-Dichlorophenyl)methyl Group
Alkylation of Pyridone Nitrogen
The lactam nitrogen in 2-oxo-pyridine-3-carbonitrile undergoes selective benzylation using (2,4-dichlorophenyl)methyl bromide under phase-transfer conditions. Employing tetrabutylammonium bromide as a catalyst in a dichloromethane/water biphasic system at 60°C for 12 hours achieves 92% N-alkylation with <5% O-alkylation byproduct. Kinetic control favors N-substitution due to the higher nucleophilicity of the lactam nitrogen compared to the carbonyl oxygen.
Solvent Effects on Regioselectivity
Polar aprotic solvents like DMF promote O-alkylation (up to 40% yield), whereas nonpolar solvents (toluene, dichloromethane) enhance N-alkylation. This dichotomy arises from differential stabilization of transition states: polar solvents stabilize the oxyanion intermediate, while nonpolar media favor nitrogen lone pair participation.
Suzuki-Miyaura Coupling for 3-(Trifluoromethyl)phenyl Incorporation
Palladium-Catalyzed Cross-Coupling
The 6-bromo substituent in N-benzylated intermediates undergoes Suzuki coupling with 3-(trifluoromethyl)phenylboronic acid. Optimal conditions use Pd(PPh₃)₄ (5 mol%) in a dioxane/water (4:1) mixture with potassium carbonate at 100°C for 24 hours, achieving 85% conversion. Key challenges include minimizing protodeboronation of the electron-deficient arylboronic acid, addressed by maintaining inert atmosphere and controlled pH (8.5–9.0).
Competing Reaction Pathways
Under acidic conditions (pH <7), the trifluoromethyl group induces premature deboronation, yielding phenyl side products. Elevated temperatures (>110°C) promote homocoupling of boronic acid, necessitating strict temperature control.
Alternative Fluorination Strategies
Direct Fluorination of Trichloromethyl Precursors
While EP0110690A1 describes HF-mediated conversion of trichloromethyl to trifluoromethyl groups, this approach proves unsuitable for the target compound due to the pre-installed aromatic trifluoromethyl group. However, analogous methodology could synthesize intermediates like 3-(trichloromethyl)phenylboronic acid prior to coupling.
Balz-Schiemann Reaction for Aryl Fluorination
Diazotization of 3-aminophenyltrifluoromethyl precursors followed by fluorodediazoniation represents a viable alternative. However, the instability of diazonium salts at scale limits practicality.
Optimization of Reaction Parameters
Temperature and Time Dependencies
Table 1: Effect of Reaction Conditions on Suzuki Coupling Yield
| Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| 80 | 36 | 5 | 62 |
| 100 | 24 | 5 | 85 |
| 100 | 24 | 10 | 88 |
| 120 | 12 | 5 | 71* |
*Increased side products observed at higher temperatures.
Solvent Optimization for N-Benzylation
Table 2: Solvent Impact on N-Alkylation Efficiency
| Solvent | Dielectric Constant | N-Alkylation Yield (%) | O-Alkylation Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 92 | 3 |
| Toluene | 2.38 | 89 | 2 |
| DMF | 36.7 | 55 | 40 |
| Acetonitrile | 37.5 | 68 | 25 |
Mechanistic Considerations
Electronic Effects of the 2-Oxo Group
The electron-withdrawing 2-oxo moiety deactivates the pyridine ring, directing electrophilic substitution to the para position (C-6) and nucleophilic attack to C-3. This explains the preferential formation of 3-cyano derivatives under SNAr conditions.
Steric Guidance in N-Benzylation
The bulky (2,4-dichlorophenyl)methyl group induces conformational strain in O-alkylated products, rendering them thermodynamically unfavorable compared to N-alkylated isomers. Molecular modeling shows a 12.3 kcal/mol stability difference favoring N-substitution.
Q & A
Q. Example Reaction Conditions Table :
| Step | Reaction Type | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclization | DMF | 80 | – | 65 |
| 2 | Alkylation | THF | 60 | NaH | 72 |
| 3 | Coupling | Dioxane | 100 | Pd(PPh₃)₄ | 58 |
Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
Q. Basic Research Focus
- NMR Spectroscopy :
- X-ray Crystallography : Resolve crystal packing and substituent orientation (e.g., dihedral angles between pyridine and aryl groups) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ (calc. for C₂₁H₁₂Cl₂F₃N₂O: 455.03) .
How do reaction mechanisms vary under acidic vs. basic conditions for functional group modifications?
Q. Advanced Research Focus
- Nucleophilic Substitution : Under basic conditions (e.g., K₂CO₃), the carbonitrile group may act as a leaving group, enabling substitutions at the pyridine C3 position .
- Electrophilic Aromatic Substitution : In acidic media (e.g., H₂SO₄), the trifluoromethylphenyl group directs electrophiles to meta positions, but steric hindrance from dichlorophenyl may limit reactivity .
- Redox Reactions : The pyridinone ring undergoes reduction (NaBH₄) to dihydropyridine, altering conjugation and bioactivity .
Methodological Tip : Use DFT calculations (B3LYP/6-31G*) to model charge distribution and predict reactivity sites .
How can contradictory biological activity data (e.g., COX-2 inhibition vs. cytotoxicity) be reconciled?
Q. Advanced Research Focus
- Dose-Response Analysis : Perform IC₅0 assays across multiple cell lines (e.g., HeLa, HEK293) to differentiate target-specific effects from off-target toxicity .
- Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina. Parameters: Grid center at active site (x=15.2, y=20.3, z=18.6), exhaustiveness=20 .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed carbonitrile) that may contribute to cytotoxicity .
Q. Data Contradiction Resolution Workflow :
Validate assay conditions (pH, serum content).
Cross-check with structural analogs (e.g., replace trifluoromethyl with methyl).
Apply statistical models (ANOVA) to isolate variables .
What computational strategies optimize molecular docking for target identification?
Q. Advanced Research Focus
- Force Field Selection : Use CHARMM36 for protein-ligand dynamics; AMBER for solvation studies .
- Binding Free Energy Calculation : Apply MM-PBSA to rank binding affinities. Example: ΔG = -9.8 kcal/mol for COX-2 binding .
- Pharmacophore Modeling : Define features (e.g., hydrogen bond acceptor at pyridinone oxygen, hydrophobic regions at dichlorophenyl) using Schrödinger Phase .
Q. Validation Protocol :
- Compare docking poses with crystallographic data (RMSD < 2.0 Å).
- Conduct MD simulations (100 ns) to assess stability of ligand-receptor complexes .
How can regioselectivity challenges in functionalizing the pyridine ring be addressed?
Q. Advanced Research Focus
- Directing Groups : Introduce temporary substituents (e.g., boronic esters at C6) to steer electrophiles to desired positions .
- Microwave-Assisted Synthesis : Enhance regioselectivity in cyclization steps (e.g., 150°C, 20 min, 300 W) .
- Isotopic Labeling : Use ¹⁵N-pyridine precursors to track reaction pathways via NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
